molecular formula C22H26N6O4S B2452813 2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide CAS No. 896320-98-2

2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide

Cat. No. B2452813
CAS RN: 896320-98-2
M. Wt: 470.55
InChI Key: XSGMJYUOKVMVPA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which can provide information about the types and numbers of atoms in the molecule, as well as their connectivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the acetyl group could undergo reactions such as hydrolysis or reduction, while the piperazine ring could participate in reactions with electrophiles .

Scientific Research Applications

Anticancer Activity

Compounds related to the specified chemical have shown potential in anticancer research. A study by Wang et al. (2015) investigated a similar compound with a modified acetamide group, revealing significant antiproliferative activities against human cancer cell lines and reduced toxicity. This suggests the potential of such compounds as effective anticancer agents with lower side effects (Wang et al., 2015).

Positive Inotropic Activity

Research by Wu et al. (2012) on compounds with structural similarities demonstrated positive inotropic effects, which refers to the strengthening of heart muscle contractions. These compounds showed increased stroke volume in heart preparations, indicating potential applications in cardiovascular therapies (Wu et al., 2012).

Antifungal Activity

Fedotov et al. (2022) synthesized derivatives related to the chemical and explored their antifungal potential. The study found that these compounds might affect the activity of 14α-demethylase lanosterol, a target in antifungal therapies (Fedotov et al., 2022).

Structural Characterization in Analgesics

A 2008 study by Karczmarzyk and Malinka provided insights into the structural characterization of isothiazolopyridine derivatives, which are structurally similar to the compound of interest. This study contributes to understanding the molecular basis of analgesic effects in related compounds (Karczmarzyk & Malinka, 2008).

Enzyme Inhibition Studies

Research by Bekircan et al. (2015) involved synthesizing compounds derived from a similar chemical structure and investigating their inhibition of lipase and α-glucosidase. Such studies are important for developing treatments for conditions like diabetes and obesity (Bekircan et al., 2015).

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4S/c1-14-18(8-9-23-20(30)21(31)27-12-10-26(11-13-27)15(2)29)33-22-24-19(25-28(14)22)16-4-6-17(32-3)7-5-16/h4-7H,8-13H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMJYUOKVMVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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